molecular formula C29H28Br2N6O B1203882 Cain's quinolinium CAS No. 50308-94-6

Cain's quinolinium

Cat. No.: B1203882
CAS No.: 50308-94-6
M. Wt: 636.4 g/mol
InChI Key: NKOIDEAUWOAYRS-UHFFFAOYSA-N
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Description

Cain’s quinolinium is a cationic aromatic heterocycle with a quaternary bridgehead nitrogen It is a derivative of quinoline, a compound known for its wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: Cain’s quinolinium can be synthesized through the quaternization of quinoline. This process involves the reaction of quinoline with alkyl halides under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained between 0°C and 50°C to ensure optimal yield .

Industrial Production Methods: In industrial settings, the production of Cain’s quinolinium involves large-scale quaternization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Cain’s quinolinium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Cain’s quinolinium is unique compared to other quinolinium derivatives due to its specific structural features and applications. Similar compounds include:

Uniqueness: Cain’s quinolinium stands out due to its versatility in various applications, from medicinal chemistry to industrial processes. Its ability to act as a DNA intercalator and fluorescent probe makes it particularly valuable in biological research .

Properties

IUPAC Name

4-[(6-amino-1-methylquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N6O.2BrH/c1-34-16-13-25(14-17-34)31-22-8-10-24(11-9-22)33-29(36)20-3-6-23(7-4-20)32-27-15-18-35(2)28-12-5-21(30)19-26(27)28;;/h3-19H,30H2,1-2H3,(H,33,36);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOIDEAUWOAYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=C5C=C(C=CC5=[N+](C=C4)C)N.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28Br2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50309-15-4 (ditosylate)
Record name Quinolinium dibromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050308946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

636.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50308-94-6
Record name Quinolinium dibromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050308946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about how Cain's quinolinium interacts with biological systems?

A1: While a precise mechanism of action remains unclear, studies suggest this compound exhibits cytotoxic activity against both murine L1210 leukemia cells and bone marrow progenitor cells. [] Interestingly, at non-toxic concentrations, it displays a protective effect against mechlorethamine cytotoxicity in both cell types. [] This suggests a complex interaction with cellular components and warrants further investigation to elucidate its specific targets and downstream effects. Additionally, research indicates this compound exhibits binding affinity to lipid extracts from various rat tissues, including kidney, liver, heart, and skeletal muscle. [] This binding appears saturable and can be influenced by the presence of molecules like spermine, spermidine, calcium ions, and protons. [] These findings suggest this compound may interact with lipid membranes or lipid-associated proteins, potentially influencing membrane fluidity or cellular signaling pathways.

Q2: What is the structural characterization of this compound?

A2: this compound, specifically the analog referenced as NSC 113089 in one study, is described as 6-amino-1-ethyl-4-[p-[[p-[(1-ethylpyridinium-4-yl) amino] phenyl] carbamoyl]-anilino]-quinolinium dibromide. [] Unfortunately, the provided abstracts do not detail the molecular weight or spectroscopic data (e.g., NMR, IR) for this compound. Further research in chemical databases and literature is necessary to obtain this information.

Q3: What are the implications of combining this compound with other chemotherapeutic agents?

A4: Research shows promising results when this compound is combined with mechlorethamine in a murine L1210 leukemia model. [] While both agents alone resulted in limited survival rates (50% for this compound and 0% for mechlorethamine), the combination therapy at a 1:1 molar ratio significantly improved survival, leading to 100% long-term survivors. [] This finding highlights the potential of this compound in combination chemotherapy, potentially mitigating the toxicity of other agents while enhancing therapeutic efficacy.

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